2,​3,​4-​Trichloro-​6-​nitrobenzonitrile

Isomeric Purity Pharmaceutical Impurity Standard Regioisomer Differentiation

Procuring a reliable, correctly substituted impurity standard for Anagrelide HPLC method validation is a persistent challenge. 2,3,4-Trichloro-6-nitrobenzonitrile (CAS 89692-40-0) is the definitive precursor for Anagrelide Impurity 15, essential for discriminatory method development. Generic analogs cannot substitute due to critical regioisomeric differences. - Certified as Anagrelide Impurity 15, with full CoA and characterization data for regulatory-grade traceability. - Unique 2,3,4-trichloro-6-nitro pattern enables specific impurity profiling, unlike common 2,3-dichloro analogs. - Supplied as a yellow solid, soluble in ethyl acetate and DCM; store at -20°C for long-term stability.

Molecular Formula C7HCl3N2O2
Molecular Weight 251.447
CAS No. 89692-40-0
Cat. No. B565894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,​3,​4-​Trichloro-​6-​nitrobenzonitrile
CAS89692-40-0
Molecular FormulaC7HCl3N2O2
Molecular Weight251.447
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-]
InChIInChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H
InChIKeyCECBZHKBVNVMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trichloro-6-nitrobenzonitrile (CAS 89692-40-0): Core Identity and Industrial Positioning


2,3,4-Trichloro-6-nitrobenzonitrile (CAS 89692-40-0) is a halogenated aromatic nitrile definitively positioned as a key intermediate in the synthesis of Anagrelide-related compounds and their associated impurity reference standards . Unlike generic nitrobenzonitriles, its specific halogenation pattern (chlorines at the 2, 3, and 4 positions, with a nitro group at the 6 position) dictates its unique reactivity profile in nucleophilic aromatic substitution and cross-coupling reactions [1]. This compound is not an active pharmaceutical ingredient (API) itself but is critical for developing and validating analytical methods for the antithrombocythemic drug Anagrelide, where it is formally catalogued as Anagrelide Impurity 15 [2]. Its procurement is thus driven by specific regulatory and synthetic chemistry requirements rather than by bulk agrochemical or broad-spectrum biological activity.

The Procurement Risk of 2,3,4-Trichloro-6-nitrobenzonitrile: Why Other Nitrobenzonitriles Are Not Interchangeable


Direct substitution with other nitrobenzonitrile analogs is not scientifically valid due to fundamental differences in isomerism and reactivity that critically alter synthetic outcomes. The 2,3,4-trichloro-6-nitro pattern is a specific regioisomer; for instance, the key Anagrelide intermediate 2,3-dichloro-6-nitrobenzonitrile (CAS 60301-56-6) lacks the chlorine atom at the 4-position [1]. This structural difference means the target compound cannot participate in further derivatization at that site, whereas its use as a starting material, as described in patents for isomeric mononitro-trichlorobenzonitriles, leads to fundamentally different products like 2-nitro-5,6-dichloro-benzonitrile [2]. Substituting with a differently halogenated or isomeric benzonitrile would introduce a new, uncharacterized impurity into an API synthesis, violating regulatory guidelines for impurity control and requiring extensive re-validation of analytical methods [3].

Quantitative Differentiation Evidence for 2,3,4-Trichloro-6-nitrobenzonitrile Selection


Chemical Identity and Isomeric Purity: The Core Structural Feature Differentiating 2,3,4-Trichloro-6-nitrobenzonitrile from its Closest Analog

The fundamental differentiator is its precise regioisomeric identity as 2,3,4-trichloro-6-nitrobenzonitrile, which is a distinct molecular entity from the nearest synthetic analog, 2,3-dichloro-6-nitrobenzonitrile (CAS 60301-56-6) [1]. The molecular formula for the target compound is C7HCl3N2O2, with a molecular weight of 251.45 g/mol, compared to C7H2Cl2N2O2 and a molecular weight of 217.01 g/mol for the dichloro analog [2]. This difference is not merely incremental; the extra chlorine atom at the 4-position fundamentally alters the electronic and steric properties of the aromatic ring, preventing the compound from serving as a direct replacement in synthetic pathways designed for the dichloro species. The target compound is specifically catalogued as Anagrelide Impurity 15 for analytical use, highlighting its unique role in pharmaceutical quality control that cannot be fulfilled by any other compound [2].

Isomeric Purity Pharmaceutical Impurity Standard Regioisomer Differentiation

Synthetic Pathway Specificity: Directed Reactivity of 2,3,4-Trichloro-6-nitrobenzonitrile in Anagrelide-related Chemistry

Patented synthetic routes establish that the compound's value derives from its ability to undergo specific transformations. A related patent (Philips Corp, US3185725) explicitly describes the preparation of 2-nitro-5,6-dichloro-benzonitrile through the action of cuprous cyanide on 2,3,4-trichloronitrobenzene, a direct precursor to our target compound [1]. This demonstrates that the trichlorinated species is not an inert entity but a reactive intermediate in the synthesis of isomeric mononitro-trichlorobenzonitriles. In contrast, the primary Anagrelide synthesis pathway uses the 2,3-dichloro-6-nitro analog, which undergoes reduction and subsequent cyclization [2]. The 4-chloro substituent on the target compound would likely be displaced under similar cuprous cyanide conditions, leading to a different product (a dichloro-nitro-benzonitrile), whereas the dichloro analog would remain unchanged. This inherent reactivity difference confirms the target compound's role in a divergent synthetic space, making it a necessary reagent for producing specific downstream Anagrelide impurities.

Synthetic Intermediate Anagrelide Nucleophilic Aromatic Substitution

Catalogue and Regulatory Positioning: 2,3,4-Trichloro-6-nitrobenzonitrile as a Certified Analytical Reference Standard

The compound is commercially positioned not as a bulk chemical but as a certified pharmaceutical reference standard, specifically 'Anagrelide Impurity 15', supplied with detailed characterization data compliant with regulatory guidelines for ANDA/DMF submissions [1]. Suppliers provide a Certificate of Analysis (CoA) with the product . While specific purity percentages from neutral sources are not publicly available for direct comparison, the intended use of the compound for method validation and quality control applications [1] implies a minimum purity suitable for analytical work (typically >95% for impurity standards). This regulatory-focused product specification differentiates it from technical-grade or non-certified nitrobenzonitriles, which lack the necessary documentation and traceability for use in regulated pharmaceutical environments. The procurement value lies in the product's compliance-ready documentation package, which directly de-risks regulatory submission processes.

Reference Standard Pharmaceutical Analysis GMP Compliance

Validated Application Scenarios for 2,3,4-Trichloro-6-nitrobenzonitrile Procurement


Synthesis and Isolation of Anagrelide Process-Related Impurities

Procurement is essential for R&D laboratories tasked with synthesizing and isolating Anagrelide Impurity 15. The compound's unique 2,3,4-trichloro-6-nitro substitution pattern, as established in Section 3, makes it the direct precursor for generating this specific impurity [1]. A researcher cannot use the more common 2,3-dichloro-6-nitrobenzonitrile intermediate to achieve the same product, as it lacks the critical 4-chloro group necessary for the formational chemistry of this particular impurity. Using this compound ensures the synthesized impurity batch possesses the correct regioisomeric structure, which is fundamental to developing a discriminatory HPLC method.

Development and Validation of Stability-Indicating HPLC Methods for Anagrelide Capsules

As a certified Anagrelide Impurity 15 reference standard, this compound is a required material for analytical method validation [2]. In this scenario, a quality control laboratory uses the compound to spike Anagrelide drug substance or product for forced degradation studies. The documentation package (CoA and characterization data) provides the regulatory-grade traceability needed for system suitability tests and specificity determinations, proving that the method can resolve 2,3,4-trichloro-6-nitrobenzonitrile from the API and other impurities. This directly supports the ANDA filing process by providing robust stability-indicating data.

Pharmacopoeial Reference Standard Qualification

An industrial procurement scenario involves using a well-characterized batch of 2,3,4-Trichloro-6-nitrobenzonitrile to qualify an in-house working standard against a primary lot. The defined storage condition of -20°C and solubility in ethyl acetate and DCM provide practical handling benchmarks. The stability data implied by its commercial availability as a standard supports its use in long-term inter-laboratory studies. Its identity as a distinct isomeric mononitro-trichlorobenzonitrile ensures that it serves as a specific marker for one branch of the synthetic impurity profile, a task that a generic nitrobenzonitrile cannot perform due to the risk of co-elution or identical retention times.

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